[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate
Overview
Description
Dienestrol diacetate is a synthetic nonsteroidal estrogen belonging to the stilbestrol group, related to diethylstilbestrol. It is an ester of dienestrol and is known by various brand names such as Faragynol and Gynocyrol . This compound is primarily used in medical applications to treat conditions like atrophic vaginitis and kraurosis vulvae .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dienestrol diacetate is synthesized through the esterification of dienestrol. The process involves the reaction of dienestrol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of dienestrol diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions
Dienestrol diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in dienestrol diacetate can be hydrolyzed to yield dienestrol and acetic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Substitution: Dienestrol diacetate can participate in electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Hydrolysis: Dienestrol and acetic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated dienestrol derivatives.
Scientific Research Applications
Dienestrol diacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of estrogens and their derivatives in various chemical reactions.
Biology: Employed in studies investigating the effects of estrogens on cellular processes and gene expression.
Mechanism of Action
Dienestrol diacetate acts as an estrogen receptor agonist. It passively diffuses into target cells of responsive tissues, where it complexes with estrogen receptors. This complex then enters the cell’s nucleus and binds to DNA, initiating or enhancing gene transcription of protein synthesis. The primary molecular targets include the female reproductive tract, mammary gland, hypothalamus, and pituitary .
Comparison with Similar Compounds
Similar Compounds
Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar applications but different potency and side effect profile.
Hexestrol: A related compound with similar estrogenic activity but differing in its chemical structure and pharmacokinetics.
Chlorotrianisene: A nonsteroidal estrogen with a different mechanism of action and clinical uses.
Uniqueness
Dienestrol diacetate is unique due to its specific ester structure, which influences its pharmacokinetics and pharmacodynamics. It offers a balance between potency and safety, making it suitable for specific medical applications where other estrogens may not be as effective .
Properties
IUPAC Name |
[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5-,22-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLLGDVBTLPARJ-LWKKFVLGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C1=CC=C(C=C1)OC(=O)C)/C(=C\C)/C2=CC=C(C=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-19-5 | |
Record name | Farmacyrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dienestrol di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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